molecular formula C6H12N2O B1178286 propionicin PLG-1 CAS No. 133404-88-3

propionicin PLG-1

Cat. No.: B1178286
CAS No.: 133404-88-3
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Description

Propionicin PLG-1 is a bacteriocin produced by Propionibacterium thoenii strain P127 . This antibacterial peptide exhibits a broad spectrum of activity against numerous food-borne pathogens, making it a compound of significant interest in food safety and microbiology research . Studies have demonstrated its efficacy against pathogenic strains including Escherichia coli , Listeria monocytogenes , Salmonella enterica , Pseudomonas aeruginosa , Vibrio parahaemolyticus , and Yersinia enterocolitica . Its bactericidal activity is characterized by rapid, single-hit kinetics that lead to the death of sensitive cells . Research into its applications has shown that the gene responsible for this compound (the plg-1 gene) can be expressed in lactic acid bacterial starters. This presents a promising research path for developing bioprotective cultures that can control dangerous pathogens in food products, potentially reducing the prevalence of food-borne illnesses . From a biochemical perspective, this compound has a molecular weight of approximately 10,000 Da . Its production is pH-dependent, with maximal activity detected when the producing strain is cultured at pH 7.0 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

133404-88-3

Molecular Formula

C6H12N2O

Synonyms

propionicin PLG-1

Origin of Product

United States

Identification of the Producer Strain: Propionibacterium Thoenii P127

Propionicin PLG-1 is produced by the bacterial strain Propionibacterium thoenii P127. cambridge.org This strain was identified as a producer of antimicrobial substances during a screening of numerous isolates of propionic acid bacteria. cambridge.org P. thoenii P127 is a gram-positive bacterium belonging to the genus Propionibacterium, which is known for its role in the fermentation of certain dairy products. The production of this compound by this particular strain has been observed to be dependent on the pH of the growth medium, with optimal production occurring at a pH of 7.0. nih.govnih.gov

Initial genetic studies of P. thoenii P127 revealed the presence of a large plasmid, designated pLG1, with an approximate size of 250 kb. nih.govnih.gov However, further investigations demonstrated that the loss of this plasmid did not correlate with the cessation of bacteriocin (B1578144) production, suggesting that the genetic determinants for this compound are located on the chromosome. nih.govnih.gov

Initial Screening Methodologies for Antimicrobial Activity

The discovery of propionicin PLG-1 was the result of systematic screening of various microbial strains for antimicrobial activity. The primary method used for this initial screening was the well-diffusion assay. nih.govresearchgate.net This technique involves creating wells in an agar (B569324) medium that has been seeded with a sensitive indicator microorganism. The culture supernatant of the producer strain, P. thoenii P127, is then placed in these wells. A zone of inhibition of the indicator microorganism's growth around the well indicates the presence of an antimicrobial substance. nih.gov

Several indicator strains were utilized to determine the antimicrobial spectrum of this compound. Notably, Lactobacillus delbrueckii ATCC 4797 and Propionibacterium acidipropionici P5 were used as sensitive indicator organisms. nih.gov The use of L. delbrueckii ATCC 4797 was found to yield larger and clearer zones of inhibition, allowing for results to be observed within 12 hours. nih.gov

The screening revealed that this compound exhibits a broad spectrum of activity, inhibiting the growth of various gram-positive and gram-negative bacteria, as well as some yeasts. researchgate.netnih.gov The table below summarizes the inhibitory activity of a crude protein extract containing this compound against a range of microorganisms.

Table 1: Antimicrobial Spectrum of Crude this compound Extract

MicroorganismInhibition Level
Escherichia coli (multiple strains)Strong Inhibition
Yeasts (multiple strains)Strong Inhibition
Propionibacterium strains (most)Moderate Inhibition
Lactic acid bacteria (multiple strains)Weak Inhibition
Aspergillus nigerNo Effect
Bacillus subtilis DB100 hostNo Effect
Clostridium sporogenes DSM1446No Effect

Data sourced from multiple studies assessing the antimicrobial activity of P. thoenii P127 culture extracts. researchgate.net

To enhance the sensitivity and reproducibility of the well-diffusion assay for this compound, various parameters were optimized. The ideal conditions were found to be 7-mm wells in a 5-mm-deep base layer of agar containing 2.5% agar, 0.85% NaCl, and 0.1% Tween 80. nih.gov

Historical Context of Propionicin Plg 1 Isolation

Purification Methodologies

The isolation of this compound to a state of homogeneity requires a combination of protein purification techniques. researchgate.net The process typically begins with separating the bacteriocin from the culture supernatant, followed by a series of chromatographic steps to achieve high purity.

A common initial step in the purification of this compound is ammonium (B1175870) sulfate (B86663) precipitation. researchgate.netresearchgate.net This method is used to concentrate the bacteriocin from the cell-free culture supernatant. By adding increasing concentrations of ammonium sulfate, proteins are selectively precipitated based on their solubility. The fraction containing this compound can then be collected by centrifugation, separated from other components of the growth medium, and prepared for further purification. researchgate.net

Following initial concentration, several chromatographic techniques are employed to purify this compound.

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. This compound has been successfully purified using this method, which involves passing the protein solution through a column containing a charged resin. researchgate.netnih.govnih.gov

Isoelectric Focusing: This is another method that has been used for the purification of this compound, separating proteins based on their isoelectric point (pI). nih.govnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is often used in the final stages of purification. researchgate.net It separates molecules based on their hydrophobicity. The active fractions from this step are typically dominated by the purified this compound peptide. cambridge.org

Characterization of the Proteinaceous Nature

To confirm that the antimicrobial activity is due to a protein or peptide, the purified substance is subjected to enzymatic digestion.

The proteinaceous nature of this compound is confirmed by its sensitivity to various proteolytic enzymes. nih.govresearchgate.net Research has shown that the antimicrobial activity of this compound is lost after treatment with proteinase K, indicating that the substance is indeed a protein. researchgate.net The bacteriocin is completely digested by proteinase K at concentrations over 200 µg/ml. researchgate.net In contrast, it is not sensitive to enzymes like lysozyme. researchgate.net

EnzymeEffect on this compound Activity
Proteinase KActivity eliminated
LysozymeNo effect on activity

Molecular Mass Determination Techniques

The molecular mass of this compound has been determined using electrophoretic and analytical methods. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) of the purified bacteriocin revealed a single protein band with an estimated molecular weight of approximately 10,000 Da (10 kDa). researchgate.netnih.govnih.gov

TechniqueEstimated Molecular Mass (Da)
SDS-PAGE~10,000
Amino Acid Composition Analysis9,328

Primary Amino Acid Sequence Analysis

Analysis of the primary structure provides fundamental information about the bacteriocin. This compound is composed of 99 amino acid residues. cambridge.orgnih.govnih.gov Its calculated molecular weight based on the amino acid composition is 9,328 Da. nih.govnih.gov A significant portion of its amino acids are hydrophobic residues (42%), including Alanine, Isoleucine, Leucine, Valine, and Proline. cambridge.orgresearchgate.net N-terminal sequencing has identified the initial amino acid sequence as N-V-D-A(T)-. cambridge.org

AttributeFinding
Total Amino Acid Residues99
N-Terminal SequenceN-V-D-A(T)-
Hydrophobic Residue Content42%

Genetic and Molecular Biology of Propionicin Plg 1 Production

Identification and Sequencing of the plg-1 Gene

The gene responsible for the production of propionicin PLG-1, designated as plg-1, has been successfully isolated and sequenced. nih.gov Initial efforts to characterize the bacteriocin (B1578144) involved purifying the peptide to homogeneity. nih.gov Subsequent research focused on isolating the genetic determinant for its production. Through techniques such as polymerase chain reaction (PCR) using degenerate primers designed from the N-terminal amino acid sequence of the purified protein, the structural gene was identified. nih.govnih.gov

The sequencing of the plg-1 gene was a significant step, providing the foundational data for further molecular analysis. nih.gov This allowed for the deduction of the amino acid sequence of the this compound pre-peptide and its subsequent comparison with other known bacteriocins.

Genomic Localization of the plg-1 Locus (Chromosomal Integration)

Early investigations into the genetic basis of this compound production in Propionibacterium thoenii P127 explored the potential involvement of plasmids. The producing strain was found to harbor a large plasmid of approximately 250 kb, initially named pLG1. nih.gov However, experiments involving plasmid curing, using agents like acriflavine (B1215748) and N-methyl-N'-nitro-N-nitrosoguanidine, demonstrated that the loss of this plasmid did not correlate with the cessation of bacteriocin production. nih.gov

Regulatory Mechanisms of plg-1 Gene Expression in Propionibacterium thoenii

The expression of the plg-1 gene and the subsequent production of this compound are subject to environmental regulation. One of the key factors influencing its production is the pH of the growth medium. nih.gov Research has shown that the production of this compound by P. thoenii P127 is pH-dependent, with the highest levels of bacteriocin activity being detected in the supernatants of cultures grown at a neutral pH of 7.0. nih.gov

While the precise molecular mechanisms governing this pH-dependent regulation have not been fully elucidated, it suggests the presence of sensory and regulatory systems within P. thoenii that modulate gene expression in response to external pH changes. Further research is needed to identify the specific transcription factors, promoters, and other regulatory elements involved in controlling the expression of the plg-1 gene.

Bioinformatics Analysis of the plg-1 Gene and Encoded Peptide

Following the sequencing of the plg-1 gene, bioinformatics tools have been employed to analyze its nucleotide sequence and the characteristics of the encoded peptide. nih.gov The analysis of the gene sequence has facilitated the design of specific primers for its detection and amplification via PCR. nih.gov

The deduced amino acid sequence of this compound reveals a peptide containing 99 amino acid residues. nih.gov Further bioinformatics analysis of the peptide's properties provides insights into its structure and function.

FeatureDescriptionReference
Gene Designation plg-1 nih.gov
Producing Organism Propionibacterium thoenii P127 nih.gov
Encoded Peptide This compound nih.gov
Peptide Length 99 amino acids nih.gov

Comparative Genomics of this compound Related Genes

While direct comparative genomic studies focusing specifically on the plg-1 locus are limited, broader phylogenetic and genomic analyses of propionibacteria provide a comparative context. Phylogenetic studies based on 16S ribosomal DNA sequences have revealed the relationships between different species of classical propionibacteria. These studies indicate that Propionibacterium jensenii and Propionibacterium thoenii are more closely related to each other than to other dairy propionibacteria. nih.govnih.gov

Furthermore, research into other bacteriocins produced by propionibacteria, such as propionicin T1 (encoded by the pctA gene) and a protease-activated antimicrobial peptide (pro-PAMP, encoded by the pamA gene), has shown that the genes for these antimicrobial peptides are widespread among strains of P. jensenii and P. thoenii. nih.gov This suggests a shared genetic repertoire for antimicrobial production within these closely related species. The presence of multiple bacteriocin genes within these species highlights the importance of these antimicrobial compounds in their ecological competitiveness.

BacteriocinEncoding GenePrevalence in P. thoeniiPrevalence in P. jenseniiReference
Propionicin T1pctA89% of strains54% of strains nih.gov
pro-PAMPpamA61% of strains63% of strains nih.gov

This comparative data, although not directly focused on plg-1, provides a valuable framework for understanding the distribution and evolution of bacteriocin genes within the Propionibacterium genus.

Biosynthesis and Enhanced Production Strategies for Propionicin Plg 1

Fermentation Conditions Optimization for Production

The synthesis of propionicin PLG-1 by Propionibacterium thoenii is highly dependent on the specific conditions of the fermentation process. Optimizing parameters such as culture medium composition, pH, and temperature, as well as the fermentation strategy itself, is crucial for maximizing production.

The composition of the growth medium, particularly the sources of carbon and nitrogen, plays a pivotal role in the production of this compound. While standard laboratory media like Sodium Lactate (B86563) (NaLa) broth support production, alternative and modified media have been shown to significantly increase yields. nih.govnih.gov

One study found that a combination of beet molasses and corn steep liquor at a 3:1 ratio resulted in a five-fold increase in this compound production compared to the standard sodium lactate broth. nih.gov Another investigation identified a modified sodium lactate medium as optimal for production. nih.gov This modified medium contained 1% yeast extract, 1% tryptic soy broth, 0.9% lactic acid, and 0.6% agar (B569324), and was adjusted to a specific pH. nih.gov These findings highlight that complex, nutrient-rich media can provide essential precursors and co-factors that enhance bacteriocin (B1578144) synthesis.

Table 1: Effect of Different Culture Media on this compound Production

Culture MediumRelative Production YieldReference
Sodium Lactate Broth (Standard)Baseline nih.gov
3:1 Beet Molasses:Corn Steep Liquor5x greater than standard nih.gov
Modified Sodium Lactate MediumOptimal for high production nih.gov

The production of this compound is highly sensitive to the pH of the culture medium. nih.govnih.gov Research has consistently shown that the synthesis of this bacteriocin is pH-dependent, with maximal activity being detected in the supernatants of cultures grown at a neutral pH of 7.0. nih.govnih.govresearchgate.net Deviations from this optimal pH can lead to a significant reduction in bacteriocin yield.

Temperature is another critical factor influencing the growth of Propionibacterium thoenii and, consequently, its bacteriocin production. The optimal growth temperature for dairy propionibacteria is generally recognized as 30°C. nih.gov Maintaining the fermentation process at this temperature is essential for achieving robust bacterial growth and efficient synthesis of this compound.

To overcome the limitations of traditional batch fermentation, such as nutrient depletion and the accumulation of inhibitory byproducts, fed-batch fermentation has been explored as a strategy to enhance this compound production. nih.gov This approach involves the controlled addition of fresh nutrients to the fermenter during the cultivation process, which can sustain the viability and productivity of the bacterial culture for an extended period.

Table 2: Comparison of Batch vs. Fed-Batch Fermentation for this compound Production

ParameterBatch FermentationSmall-Scale Fed-Batch FermentationReference
Average Viable Cells3.7 x 10⁸ cells/ml2.2 x 10⁹ cells/ml nih.gov
Maximum Bacteriocin TiterNot specified146-184 AU/ml nih.gov

Post-Translational Modification and Precursor Processing

The biosynthesis of bacteriocins often involves post-translational modifications and the processing of a precursor peptide. Evidence suggests that this compound may also follow this pathway. nih.gov Western blot analysis of culture supernatants using anti-PLG-1 antibodies has revealed the presence of multiple protein bands. researchgate.net In addition to the expected 9.1-kDa band, which corresponds to the mature this compound monomer, larger proteins with molecular weights of 16.2 kDa and 27.5 kDa have been detected. nih.govresearchgate.net

These higher molecular weight proteins are hypothesized to be precursor forms of this compound, potentially containing a leader sequence that is cleaved off to produce the active bacteriocin. nih.gov This is a common mechanism in bacteriocin synthesis where an inactive prepeptide is synthesized and then enzymatically processed to release the smaller, biologically active molecule. nih.gov Another possibility is that these larger forms represent multimers or complexes of the PLG-1 monomer, which may have different levels of biological activity. nih.gov

Analysis of Production Kinetics and Growth Phases

The production of this compound follows the kinetics of a secondary metabolite. nih.gov This means that its synthesis is not directly coupled with the primary growth of the bacterial cells. While the bacterial population increases during the logarithmic growth phase, significant production of the bacteriocin occurs later, primarily during the late logarithmic and early stationary phases of the culture. asm.orgcambridge.org

Interestingly, immunological assays have detected the presence of proteins that cross-react with anti-PLG-1 antibodies in the culture supernatant as early as 5 hours into the fermentation, long before antimicrobial activity can be measured. nih.gov However, detectable bacteriocin activity in the supernatant is typically not observed until much later, for instance, around 217 hours in a fed-batch fermentation. nih.govresearchgate.net This temporal separation between the appearance of the protein and its measurable activity supports the hypothesis of a precursor-to-product conversion and indicates that this compound production is a feature of the culture as it enters the stationary phase. nih.gov

Mechanistic Investigations of Propionicin Plg 1 Antimicrobial Action

Characterization of Cellular Targets in Sensitive Microorganisms

Propionicin PLG-1 exhibits antimicrobial activity against a diverse range of microorganisms. Sensitive organisms include other dairy propionibacteria and lactic acid bacteria, such as Lactobacillus delbrueckii ssp. lactis. asm.orgresearchgate.net Notably, its inhibitory spectrum extends to several food-borne pathogens, including Listeria monocytogenes, Pseudomonas fluorescens, Vibrio parahaemolyticus, Yersinia enterocolitica, pathogenic Escherichia coli, Pseudomonas aeruginosa, and a strain of Corynebacterium sp. scispace.comnih.govresearchgate.netnih.govnih.govuniprot.orguniprot.org The bacteriocin (B1578144) has even demonstrated activity against certain fungi. scispace.comuniprot.org

Unlike many bacteriocins that target cell membranes to form pores and disrupt ion gradients, investigations into the mode of action of this compound on sensitive Lactobacillus strains revealed no efflux of potassium ions or UV-absorbing material. nih.govresearchgate.netnih.gov This indicates that its primary cellular target is not the formation of such pores. Instead, the antimicrobial effect is linked to interference with intracellular metabolic processes. nih.govresearchgate.netnih.govnih.gov

Analysis of Metabolic Interference (e.g., Glycolysis)

A key finding in the mechanistic investigation of this compound is its interference with the glycolysis pathway in target organisms. nih.govresearchgate.netnih.govnih.gov Glycolysis is a fundamental metabolic process that converts glucose into pyruvate, generating ATP and NADH, which are essential for cellular energy and biosynthesis. scispace.comcambridge.org The disruption of this pathway by this compound impairs the ability of sensitive cells to generate energy and metabolic intermediates necessary for growth and survival.

Research has suggested that the bactericidal effect of this compound can be directly attributed to this inhibition of metabolism. nih.govresearchgate.netnih.govnih.gov While the specific enzymatic targets or steps within the glycolysis pathway affected by this compound require further detailed elucidation, the observed metabolic interference represents a critical aspect of its antimicrobial mechanism.

Elucidation of Bactericidal Versus Bacteriostatic Effects

This compound exerts a bactericidal effect on sensitive microorganisms. scispace.comasm.orgdairy-journal.org Studies have shown that exposure to this compound results in the rapid killing of sensitive cells. scispace.comdairy-journal.org The killing kinetics have been described as demonstrating single-hit kinetics, suggesting that a single molecule or a limited number of molecules of the bacteriocin may be sufficient to induce a lethal event in the target cell. dairy-journal.org This rapid and decisive action distinguishes it from bacteriostatic agents, which merely inhibit growth without causing cell death.

Here is a summary of the bactericidal effect:

EffectDescriptionObservation
BactericidalCauses cell deathRapid killing of sensitive cells. scispace.comdairy-journal.org
KineticsSingle-hitSuggests efficient and direct lethal action. dairy-journal.org

Comparative Analysis with Other Bacteriocin Modes of Action

The mode of action of this compound is considered unique and has been described as previously not seen with other bacteriocins. nih.govresearchgate.netnih.govnih.gov Many well-studied bacteriocins, particularly those from lactic acid bacteria like nisin, primarily function by targeting the cell membrane and forming pores. nih.govresearchgate.netnih.gov This pore formation leads to the dissipation of the membrane potential and efflux of essential ions and molecules, ultimately resulting in cell death. nih.govresearchgate.netnih.gov

In contrast, this compound does not induce the efflux of potassium ions or UV-absorbing substances, indicating that its mechanism does not involve pore formation in the same manner as nisin and other membrane-targeting bacteriocins. nih.govresearchgate.netnih.gov The interference with intracellular glycolysis represents a fundamentally different strategy for antimicrobial action compared to these pore-forming bacteriocins. This metabolic targeting highlights a distinct class of bacteriocin activity.

Here is a comparative overview:

FeatureThis compoundMany Other Bacteriocins (e.g., Nisin)
Primary TargetIntracellular Metabolism (Glycolysis) nih.govresearchgate.netnih.govnih.govCell Membrane (Pore Formation) nih.govresearchgate.netnih.gov
Effect on Ion EffluxNo significant efflux observed nih.govresearchgate.netnih.govInduces efflux of ions (e.g., K⁺) nih.govresearchgate.netnih.gov
Overall MechanismMetabolic Inhibition nih.govresearchgate.netnih.govnih.govMembrane Disruption nih.govresearchgate.netnih.gov

This distinct mechanism of inhibiting glycolysis positions this compound as an interesting subject for further research into novel antimicrobial strategies.

Spectrum of Antimicrobial Activity of Propionicin Plg 1

Inhibitory Activity Against Gram-Positive Bacteria

Propionicin PLG-1 is active against a variety of Gram-positive bacteria. dairy-journal.orgiastate.edunih.govgoogle.com

Activity Against Other Propionibacteria Species

This compound exhibits inhibitory activity against other species of Propionibacterium, although the degree of inhibition can vary. cambridge.orgiastate.edunih.govresearchgate.net Studies have shown activity against P. thoenii, P. jensenii, and P. acidipropionici. cambridge.orgresearchgate.net However, it has been reported to show no activity against P. freudenreichii. cambridge.orgresearchgate.net The producing strain, P. thoenii P127, is itself immune to this compound.

Data on the inhibitory activity against various Propionibacterium species:

Target Propionibacterium SpeciesActivityNotes
Propionibacterium thoeniiActive cambridge.orgresearchgate.net
Propionibacterium jenseniiActive cambridge.orgresearchgate.net
Propionibacterium acidipropioniciActive cambridge.orgresearchgate.net
Propionibacterium freudenreichiiNo activity cambridge.orgresearchgate.net

Activity Against Lactic Acid Bacteria

This compound has been shown to inhibit the growth of certain lactic acid bacteria (LAB). dairy-journal.orgiastate.edunih.govnih.govd-nb.info Research indicates it is rapidly bactericidal against some dairy propionibacteria and lactic acid bacteria. nih.gov While some studies describe weak inhibition of all tested lactic acid bacterial strains researchgate.net, others report activity against specific strains like Lactobacillus casei and certain Lactococcus and Lactobacillus strains. dairy-journal.org

Data on the inhibitory activity against some Lactic Acid Bacteria:

Target Lactic Acid Bacteria SpeciesActivityNotes
Lactobacillus caseiActive dairy-journal.org
Lactococcus strainsActive dairy-journal.org
Lactobacillus strainsActive dairy-journal.org
All tested Lactic Acid Bacteria strainsWeakly inhibited researchgate.net

Activity Against Other Medically Relevant Gram-Positive Organisms

Beyond propionibacteria and LAB, this compound also shows activity against other medically relevant Gram-positive organisms. dairy-journal.orgcambridge.orgcambridge.orgresearchgate.net It has demonstrated activity against Listeria monocytogenes and a strain of Corynebacterium sp. cambridge.orgcambridge.orgresearchgate.net However, some studies found it ineffective against certain Gram-positive bacteria, including species of Bacillus, Staphylococcus, and Clostridium. cambridge.orgresearchgate.net

Data on the inhibitory activity against other medically relevant Gram-Positive Organisms:

Target OrganismActivityNotes
Listeria monocytogenesActive cambridge.orgcambridge.orgresearchgate.net
Corynebacterium sp.Active cambridge.orgcambridge.orgresearchgate.net
Bacillus speciesInsensitive cambridge.orgresearchgate.net
Staphylococcus speciesInsensitive cambridge.orgresearchgate.net
Clostridium speciesInsensitive cambridge.orgresearchgate.net

Inhibitory Activity Against Gram-Negative Bacteria

This compound exhibits inhibitory activity against Gram-negative bacteria, which is notable as many bacteriocins primarily target Gram-positive organisms. dairy-journal.orgcambridge.orgcambridge.orgiastate.edunih.govgoogle.comd-nb.info It has been reported to be bacteriostatic against certain Gram-negative species. dairy-journal.org Specific Gram-negative bacteria inhibited by this compound include pathogenic Escherichia coli (particularly Esch. coli DH5α), Pseudomonas aeruginosa, Vibrio parahaemolyticus, and Yersinia enterocolitica. cambridge.orgcambridge.orgresearchgate.net However, some species of Yersinia and Salmonella were found to be insensitive in certain studies. cambridge.org

Data on the inhibitory activity against Gram-Negative Bacteria:

Target Gram-Negative Bacteria SpeciesActivityNotes
Escherichia coli (pathogenic strains)Active cambridge.orgcambridge.orgresearchgate.netresearchgate.net
Escherichia coli DH5αMost sensitive cambridge.orgcambridge.org
Pseudomonas aeruginosaActive dairy-journal.orgcambridge.orgcambridge.orgresearchgate.net
Vibrio parahaemolyticusActive cambridge.orgcambridge.orgresearchgate.net
Yersinia enterocoliticaActive dairy-journal.orgcambridge.orgcambridge.orgresearchgate.net
Yersinia speciesInsensitive cambridge.org
Salmonella typhimuriumBacteriostatic dairy-journal.org
Salmonella entericaActive cambridge.orgcambridge.orgresearchgate.net
Salmonella speciesInsensitive cambridge.org

Antifungal and Anti-Yeast Activity

This compound is one of the few bacteriocins known to possess antifungal and anti-yeast activity. dairy-journal.orgiastate.eduasm.orgnih.govgoogle.comd-nb.infomdpi.comresearchgate.netasm.orggoogle.com This activity has been described as fungistatic against certain molds and yeasts. dairy-journal.orgcambridge.orgasm.org It has shown activity against various fungal species, including Aspergillus ventii, Apiotrichum curvatum, Fusarium tricinctum, and Phialophora gregata. dairy-journal.org Activity has also been observed against yeasts belonging to the Candida, Saccharomyces, and Scopularopsis genera. dairy-journal.org Some studies reported strong inhibition of all tested Escherichia coli and yeasts strains researchgate.net. However, it was found to have no effect against Aspergillus niger in one study researchgate.net.

Data on the inhibitory activity against Fungi and Yeasts:

Target Fungi/Yeast SpeciesActivityNotes
Aspergillus ventiiActive dairy-journal.orgasm.org
Apiotrichum curvatumActive dairy-journal.org
Fusarium tricinctumActive dairy-journal.org
Phialophora gregataActive dairy-journal.org
Candida generaActive dairy-journal.org
Saccharomyces generaActive/Hazy inhibition dairy-journal.orgasm.org
Scopularopsis generaActive dairy-journal.org
Aspergillus nigerNo effect researchgate.net
Alternaria alternataActive dairy-journal.org
Fusarium speciesActive dairy-journal.org
All tested yeast strainsStrongly inhibited researchgate.net

Immunological Studies of Propionicin Plg 1

Generation and Characterization of Polyclonal Antibodies

Polyclonal antibodies against propionicin PLG-1 have been successfully produced in rabbits. nih.gov The bacteriocin (B1578144), with a molecular mass of approximately 9.3 kDa, proved to be sufficiently immunogenic on its own, negating the need for conjugation to a carrier protein. nih.gov Following immunization, high-titer polyclonal antibodies were obtained, with titers ranging from 256,000 to 512,000 as determined by indirect enzyme-linked immunosorbent assay (ELISA). nih.govnih.gov These high antibody levels were sustained throughout the 152-day antiserum production cycle. nih.gov The successful generation of these antibodies has been a pivotal step in creating sensitive immunoassays for the detection and study of this compound. researchgate.net

Immunological Detection Methods (e.g., ELISA, Western Blot, Colony Blot)

The development of anti-PLG-1 antiserum has facilitated the use of several immunological methods for the detection of this compound. nih.gov These techniques offer high sensitivity and specificity.

Indirect ELISA: An indirect ELISA was developed to detect the presence of this compound and cross-reacting proteins in culture supernatants. nih.govnih.gov This method proved sensitive enough to detect cross-reacting proteins in the culture supernatant of the producer strain, P. thoenii P127, within the first 24 hours of incubation. nih.govnih.gov Notably, bacteriocin activity was not detectable by the traditional well diffusion assay until 217 hours of incubation, highlighting the superior sensitivity of the ELISA method. nih.gov

Western Blot: Western blot analysis using the anti-PLG-1 antiserum has been instrumental in identifying the different forms of the bacteriocin present in culture supernatants. nih.govnih.gov This technique revealed three protein bands that bound to the anti-PLG-1 antibodies. The bands corresponded to molecular masses of:

Non Clinical Applications of Propionicin Plg 1

Role in Food Biopreservation Systems

Propionicin PLG-1 is recognized for its potential as a natural food preservative due to its inhibitory activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as yeasts and molds. cambridge.orgnih.govscialert.net The use of bacteriocins like this compound aligns with the growing demand for natural methods to extend the shelf life of food products and enhance their safety. google.com Propionibacterium fermentation, the source of this compound, has significant potential in food preservation. scispace.comdairy-journal.org Studies have indicated that this compound remains stable under various storage conditions, including lyophilized and nonlyophilized states at different temperatures, retaining high activity over extended periods. nih.gov This stability is a crucial characteristic for a food preservative. cambridge.orgcambridge.orgnih.gov

Control of Food-Borne Spoilage Microorganisms in Dairy and Other Food Products

This compound demonstrates activity against a wide range of food-borne pathogens and spoilage microorganisms. cambridge.orgresearchgate.netresearchgate.net This includes inhibitory effects against pathogenic Escherichia coli, Pseudomonas aeruginosa, Vibrio parahaemolyticus, Yersinia enterocolitica, and certain Corynebacterium species. cambridge.orgresearchgate.netresearchgate.net

Research has specifically investigated the effectiveness of this compound in dairy products. Propionibacterium thoenii strain P127 has been shown to produce this compound in skim milk. cambridge.orgcambridge.orgresearchgate.net When psychrotrophic spoilage or pathogenic food-borne microorganisms such as Listeria monocytogenes, Pseudomonas fluorescens, Vibrio parahaemolyticus, and Yersinia enterocolitica were inoculated into skim milk fermented by strain P127 and incubated at low temperatures (e.g., 10 °C), their growth was inhibited or they were killed. cambridge.orgcambridge.org A mutant strain of P127 that did not produce this compound did not exhibit this inhibitory effect, highlighting the role of the bacteriocin (B1578144). cambridge.orgcambridge.org

The potential of this compound in cheese preservation has also been explored. Crude metabolites from P. thoenii P127, referred to as Propiogard, have been used to preserve Domiati cheese, demonstrating the ability to prolong its shelf life. cambridge.org Furthermore, propionibacteria cultures, including P. thoenii, have shown the ability to inhibit the growth of molds and yeasts, such as Aspergillus flavus and Candida albicans, in Kareish cheese during storage. scialert.net

While this compound is primarily known for its activity against Gram-positive bacteria, it has also shown activity against some Gram-negative bacteria, yeasts, and molds. nih.gov However, some typical food-borne pathogens and spoilage microorganisms from genera like Bacillus, Staphylococcus, Clostridium, Yersinia, and certain Salmonella species were found to be insensitive to a crude extract in earlier studies. cambridge.org

Detailed research findings on the inhibitory activity of this compound against specific microorganisms have been reported. For instance, Escherichia coli DH5α has been identified as a particularly sensitive strain. cambridge.orgresearchgate.netcambridge.orgresearchgate.net Studies using well-diffusion assays have shown inhibition zones against various strains. researchgate.net

Table 1: Illustrative Inhibitory Activity of this compound (Based on Research Findings)

Target MicroorganismTypeObserved EffectSource Strain of PLG-1Reference
Escherichia coli DH5αFood-borne PathogenStrongly inhibited/killedP. thoenii P127 cambridge.orgresearchgate.netcambridge.orgresearchgate.net
Listeria monocytogenesFood-borne PathogenKilled or inhibitedP. thoenii P127 cambridge.orgcambridge.orgresearchgate.net
Pseudomonas fluorescensSpoilage OrganismKilled or inhibitedP. thoenii P127 cambridge.orgcambridge.org
Vibrio parahaemolyticusFood-borne PathogenKilled or inhibitedP. thoenii P127 cambridge.orgresearchgate.netcambridge.orgresearchgate.net
Yersinia enterocoliticaFood-borne PathogenKilled or inhibitedP. thoenii P127 cambridge.orgresearchgate.netcambridge.orgresearchgate.net
Corynebacterium sp.BacteriumInhibitedP. thoenii P127 cambridge.orgresearchgate.netresearchgate.net
Pseudomonas aeruginosaBacteriumInhibitedP. thoenii P127 cambridge.orgresearchgate.netresearchgate.net
Aspergillus flavusMoldTotally inhibitedPropionibacteria cultures scialert.net
Candida albicansYeastTotally inhibitedPropionibacteria cultures scialert.net
Lactobacillus delbrueckii ATCC 4797Lactic Acid BacteriaSensitive/KilledP. thoenii P127 nih.govnih.gov

Integration into Industrial Fermentation Processes

The potential of this compound extends to its integration into industrial fermentation processes. One aspect involves enhancing the production of the bacteriocin itself. Studies have focused on optimizing growth conditions for P. thoenii P127 in fermenters to increase this compound yield. nih.gov For example, using a fed-batch fermentation strategy has been shown to significantly improve the yield of this compound. dairy-journal.org Different media compositions have also been investigated, with a specific ratio of beet molasses and corn steep liquor yielding higher bacteriocin production compared to standard media. nih.gov

Another area of integration involves utilizing the antimicrobial activity of this compound or its producing strains to control undesirable microorganisms in fermentation processes. While the primary focus is on food preservation, the ability of this compound to inhibit a range of bacteria, yeasts, and molds suggests potential applications in maintaining the purity of industrial fermentations where these contaminants could negatively impact the desired product yield or quality. nih.govscialert.net The expression of the plg-1 gene, encoding this compound, has been successfully transferred to lactic acid bacteria (LAB) strains. cambridge.orgresearchgate.netcambridge.orgresearchgate.net These modified LAB strains showed antimicrobial activity against model pathogenic strains, suggesting their potential use in dairy fermentation to control food-borne pathogens. cambridge.orgresearchgate.netresearchgate.net This approach could be beneficial in preventing the growth of spoilage or pathogenic bacteria during the production of fermented foods.

Furthermore, the bacteriocin's activity against certain lactic acid bacteria, while often less pronounced than against spoilage organisms, could potentially be leveraged in specific fermentation scenarios to manage microbial population dynamics. researchgate.netdairy-journal.org For instance, jenseniin G, another bacteriocin from propionibacteria, has been suggested to prevent overacidification in yogurt by inhibiting lactic acid bacteria. nih.govdairy-journal.org While this specific effect is attributed to jenseniin G, it illustrates the broader concept of using propionibacteria bacteriocins to modulate microbial activity in fermented products.

Future Research Directions and Emerging Paradigms for Propionicin Plg 1

Advanced Structural Characterization (e.g., 3D Structure)

Understanding the precise three-dimensional structure of Propionicin PLG-1 is a critical future research direction. While its amino acid sequence and approximate molecular weight (around 10 kDa, specifically estimated at 9.1 kDa or 10,000 Da) have been determined, detailed structural information, such as its 3D conformation, remains less characterized. researchgate.netcdnsciencepub.comnih.govnih.gov Advanced techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy could provide high-resolution structural data. This would be invaluable for understanding the mechanisms of its antimicrobial activity, including how it interacts with target cell membranes or intracellular components. Knowledge of the 3D structure could also inform rational design strategies for developing engineered variants with enhanced activity or altered target specificity. Computational studies have shown the potential of structural analysis in revealing relationships between proteins even with low sequence similarity, highlighting the importance of structure-guided characterization. plos.org

Novel Biotechnological Applications Beyond Food Systems

While this compound has demonstrated potential as a food biopreservative, its antimicrobial properties suggest broader biotechnological applications. scispace.comscispace.comhawaii.edu Future research could explore its efficacy against pathogens relevant to human and animal health outside of the food chain. For instance, its activity against Pseudomonas aeruginosa and certain Corynebacterium strains, in addition to various foodborne pathogens, indicates potential in clinical or veterinary settings. researchgate.netnih.govcambridge.org Investigating its activity against biofilms, which are implicated in various infections and industrial challenges, represents another promising avenue. The potential for using bacteriocin-producing probiotics to inhibit intestinal pathogens also suggests a role in animal feeding and health. scispace.comconicet.gov.ar

Comprehensive Systems Biology and Omics Approaches to Production and Function

Applying systems biology and omics approaches can provide a holistic understanding of this compound production and function within its native producer, Propionibacterium thoenii. nih.govfrontiersin.orgbioscipublisher.comfrontiersin.orgnih.gov Transcriptomics, proteomics, and metabolomics can reveal the complex regulatory networks and metabolic pathways involved in its biosynthesis. nih.govfrontiersin.orgbioscipublisher.comfrontiersin.orgnih.gov For example, studies have shown that optimizing culture conditions, such as pH and medium composition, can influence bacteriocin (B1578144) production, but a systems-level view could identify key genes and pathways for targeted manipulation. nih.govnih.govdairy-journal.org Multi-omics integration can link gene expression to protein production and the resulting metabolic state, offering insights into how to enhance yield and purify the bacteriocin more efficiently. frontiersin.orgbioscipublisher.comfrontiersin.orgnih.gov Such approaches can also shed light on the mechanisms of immunity in the producer strain and the interactions of this compound with target cells at a molecular level.

Development of Engineered Variants with Enhanced Properties or Activity

Understanding the structure-function relationship of this compound is crucial for developing engineered variants. Future research can utilize techniques like site-directed mutagenesis to modify specific amino acid residues and assess the impact on antimicrobial spectrum, potency, stability, or solubility. science.gov Directed evolution could also be employed to select for variants with desired characteristics. For instance, engineering variants with increased activity against specific resistant strains or improved stability under different environmental conditions (e.g., pH, temperature) would enhance its practical utility. nih.govasm.org Exploring chimeric bacteriocins that combine elements of this compound with other antimicrobial peptides could lead to novel compounds with broader or synergistic activity.

Ecological Role and Distribution in Natural Environments

While Propionibacterium thoenii is associated with dairy environments, a deeper understanding of the ecological role and distribution of this compound in natural environments is needed. propionix.ru Bacteriocins often provide a competitive advantage to the producer organism in its ecological niche. cdnsciencepub.com Research could investigate the presence and activity of this compound in various microbial communities, such as those found in soil, water, or the gut of different organisms. cdnsciencepub.comwho.int This could involve culture-dependent and independent methods, including metagenomics and targeted gene detection. asm.org Understanding the environmental factors that influence its production and stability in these niches could provide insights into its natural function and potential for applications in diverse settings, such as environmental biocontrol or maintaining microbial balance in specific ecosystems. The slow growth of propionibacteria in natural environments and culture media presents a challenge for such studies. propionix.ru

Q & A

Q. What are the optimal conditions for propionicin PLG-1 production in Propionibacterium thoenii?

Methodological Answer: Production is strain-dependent and influenced by pH, temperature, and media composition. For P. thoenii P127, maximal activity occurs at pH 7.0 in sodium lactate broth (NLB) at 32°C . Comparative studies show strain P127 produces higher bacteriocin levels in liquid media than strain GBZ-1, while semi-fluid media yield comparable outputs . Researchers should validate strain-specific parameters using spectrophotometry or activity assays (e.g., agar diffusion) and cross-reference with prior studies to address discrepancies in optimal conditions .

Q. How can researchers confirm the identity and purity of this compound?

Methodological Answer: Purification involves ion-exchange chromatography and isoelectric focusing, followed by SDS-PAGE to confirm a molecular weight of ~10 kDa . For identity validation, compare retention times in HPLC with reference standards and use MALDI-TOF mass spectrometry. Purity can be assessed via UV-Vis spectral analysis (A260/A280 ratios) and functional assays (e.g., bactericidal kinetics) . Strain genotyping (e.g., plasmid profiling) is critical, as plasmid loss in P. thoenii does not correlate with bacteriocin production .

Q. What is the antimicrobial spectrum of this compound?

Methodological Answer: this compound primarily targets closely related bacteria (e.g., Propionibacterium spp.) but may inhibit psychrotrophic organisms and fungi. Use agar well diffusion or broth microdilution assays with standardized inocula (e.g., 10⁶ CFU/mL) to determine minimum inhibitory concentrations (MICs). Cross-reactivity studies with immunoassays (e.g., ELISA) can detect structurally similar bacteriocins .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound production data across studies?

Methodological Answer: Apply the PICOT framework to structure variables:

  • P opulation: Specific P. thoenii strains (e.g., P127 vs. GBZ-1).
  • I ntervention: Media composition (e.g., sodium lactate broth vs. beet molasses-based media).
  • C omparison: pH (6.4–7.0) and temperature (22–30°C) ranges.
  • O utcome: Bacteriocin yield quantified via HPLC or activity units.
  • T ime: Fermentation duration (e.g., 24–72 hrs). Use fractional factorial designs to isolate variables and mitigate confounding factors .

Q. What methodologies resolve the lack of correlation between plasmid presence and bacteriocin production in P. thoenii?

Methodological Answer: Chromosomal DNA sequencing (e.g., whole-genome shotgun) can identify bacteriocin operons. Compare plasmid-cured mutants (via acriflavine treatment) with wild-type strains using RNA-seq to assess gene expression. Complementarity assays (e.g., plasmid reintroduction) and proteomics (2D gel electrophoresis) can confirm whether bacteriocin synthesis is plasmid- or chromosome-encoded .

Q. How can immunoassays improve the detection of this compound in complex matrices?

Methodological Answer: Develop polyclonal antibodies against purified PLG-1 using rabbit immunization protocols. Validate sensitivity via Western blotting (detection limit: ~1 ng/mL) and cross-reactivity with ELISA against related bacteriocins (e.g., jensenin G). For food matrices, pre-treat samples with ammonium sulfate precipitation to reduce interference .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing bacteriocin activity data?

Methodological Answer: Use non-linear regression (e.g., log-logistic models) to calculate IC₅₀ values from dose-response curves. For comparative studies, apply ANOVA with post-hoc Tukey tests to assess differences in production yields across strains or conditions. Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) to enhance reproducibility .

Q. How can researchers validate the bactericidal "single-hit" kinetics of this compound?

Methodological Answer: Perform time-kill assays with sensitive strains (e.g., Listeria monocytogenes) at varying bacteriocin concentrations. Plot log₁₀ CFU/mL reduction over time; a linear relationship indicates single-hit kinetics. Confirm via mathematical modeling (e.g., first-order kinetics) and compare with control treatments lacking bacteriocin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.